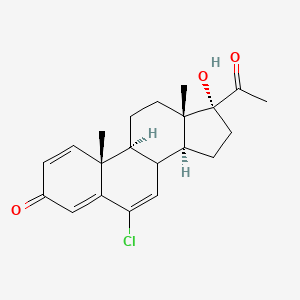![molecular formula C12H11N5NaO6P B13830346 3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is a modified nucleotide analog. It is a derivative of adenosine 3’:5’-cyclic monophosphate, where the adenosine base is modified by the addition of an etheno group. This compound is primarily used in biochemical research to study cyclic nucleotide signaling pathways and protein kinase activation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt typically involves the alkylation of adenosine at the N1-position. This is followed by cyclization to form the cyclic monophosphate structure. The reaction conditions often include the use of chloroacetaldehyde as the alkylating agent, and the process is carried out under controlled temperature and pH conditions to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The final product is usually obtained as a lyophilized crystalline powder, which is then purified and tested for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the etheno group back to its original form.
Substitution: The etheno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study the properties and reactions of cyclic nucleotides.
Biology: This compound is used to investigate cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.
Medicine: Research involving this compound helps in understanding the mechanisms of various diseases and the development of potential therapeutic agents.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
The mechanism of action of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt involves its role as a second messenger in cellular signaling pathways. It activates protein kinase A by binding to its regulatory subunits, leading to the release of active catalytic subunits. This activation triggers a cascade of phosphorylation events that regulate various cellular processes, including metabolism, gene expression, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 3’5’-cyclic monophosphate: The parent compound without the etheno modification.
N6-Benzyladenosine 3’5’-cyclic monophosphate: Another modified nucleotide with a benzyl group instead of an etheno group.
8-Bromo-adenosine 3’5’-cyclic monophosphate: A brominated analog used in similar research applications.
Uniqueness
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is unique due to its etheno modification, which imparts distinct fluorescent properties. This makes it particularly useful in spectroscopic studies and as a probe in various biochemical assays .
Propiedades
Fórmula molecular |
C12H11N5NaO6P |
|---|---|
Peso molecular |
375.21 g/mol |
Nombre IUPAC |
sodium;(4aR,6R,7R,7aS)-6-imidazo[2,1-f]purin-3-yl-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H12N5O6P.Na/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);/q;+1/p-1/t6-,8-,9-,12-;/m1./s1 |
Clave InChI |
GNXWHHAZRUADAY-OUTCZKRVSA-M |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+] |
SMILES canónico |
C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)










![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
